2-chloro-4-methyl-5-Thiazolecarboxaldehyde
Overview
Description
“2-chloro-4-methyl-5-Thiazolecarboxaldehyde” is a derivative of thiazole . Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. It’s commonly used as a building block in the synthesis of pharmaceuticals, agrochemicals, and flavor compounds .
Chemical Reactions Analysis
Thiazole derivatives are known to undergo various chemical reactions. For instance, “2-Thiazolecarboxaldehyde” undergoes Baylis–Hillman reaction with methyl acrylate catalyzed by DABCO (1,4-diazabicyclo [2.2.2]octane) .Scientific Research Applications
Organic Ionic Liquids and Benzoin Condensation
2-chloro-4-methyl-5-Thiazolecarboxaldehyde derivatives, such as 4- and 5-methyl thiazole, are significant in the synthesis of organic ionic liquids (OILs). These OILs, when treated with triethylamine, can promote the benzoin condensation of benzaldehyde, an important reaction in organic synthesis (Davis & Forrester, 1999).
Synthesis and Optical Properties of Aluminum and Zinc Quinolates
Another application involves the reaction of 4-Methyl(methoxy or chloro)benzaldehyde with 2-methyl-8-quinolinol to produce aluminum and zinc complexes with unique spectroscopic, thermal, thermomechanical, and optical properties. These complexes show improved thermal stability and solubility compared to reference complexes, and their solutions emit blue-green light, making them potentially useful in optoelectronics (Barberis & Mikroyannidis, 2006).
Trace Analysis in Pharmaceuticals
In the pharmaceutical industry, this compound derivatives are employed as reagents for forming thiazole heterocycles. A method involving hydrophilic interaction chromatography (HILIC) has been developed for the trace analysis of these compounds in pharmaceutical materials, showcasing their importance in quality control and regulatory compliance (Denton, Berwick, & Loughlin, 2016).
Catalytic Properties in Metal-Organic Frameworks
The derivatives of this compound are also significant in the study of metal-organic frameworks. For instance, they have been used to explore the catalytic properties of Cu3(BTC)2, a metal-organic framework compound, in processes like the chemisorption of benzaldehyde and cyanosilylation reactions (Schlichte, Kratzke, & Kaskel, 2004).
Synthesis of Imidazole Derivatives
4(5)-Chloro-imidazole-5(4)-carboxaldehyde derivatives, closely related to this compound, are important precursors in the synthesis of biologically active compounds. A novel method for their synthesis has been developed, highlighting their role in medicinal chemistry and drug development (Davood, Alipour, & Shafiee, 2008).
Mechanism of Action
Target of Action
Thiazole derivatives, in general, have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s known that thiazole aldehyde derivatives can undergo the baylis–hillman reaction with methyl acrylate, catalyzed by dabco (1,4-diazabicyclo[222]octane) . This reaction mechanism has been studied by electrospray ionization mass spectrometry (ESI-MS) .
Biochemical Pathways
Thiazole derivatives are known to interact with various biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, suggesting they may have diverse molecular and cellular effects .
properties
IUPAC Name |
2-chloro-4-methyl-1,3-thiazole-5-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNOS/c1-3-4(2-8)9-5(6)7-3/h2H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQAYCEGMJWKEAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)Cl)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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